V-06-018

Description

Properties

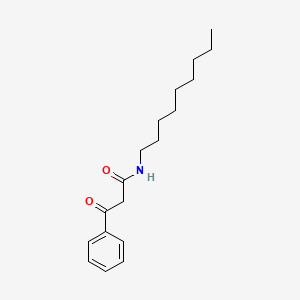

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-nonyl-3-oxo-3-phenylpropanamide |

InChI |

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-19-18(21)15-17(20)16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |

InChI Key |

CEDIHMZHLKYWFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)CC(=O)C1=CC=CC=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

V-06-018; V 06 018; V06018; |

Origin of Product |

United States |

Foundational & Exploratory

V-06-018 Mechanism of Action in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent, non-native antagonist of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor. By competitively inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), this compound effectively disrupts the Las QS cascade, a critical regulatory network controlling the expression of numerous virulence factors and biofilm formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on the interconnected QS systems, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: LasR Antagonism

The primary molecular target of this compound in Pseudomonas aeruginosa is the LasR transcriptional regulator. LasR is a key component of the las quorum sensing system, which plays a central role in coordinating gene expression in response to bacterial population density.

Mechanism: this compound acts as a competitive antagonist of LasR. It binds to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This competitive binding prevents the activation of LasR. Biochemical studies have shown that the binding of this compound and its analogs stabilizes an inactive conformation of the LasR protein, rendering it unable to dimerize and bind to its target DNA promoter sequences.[1][2] This, in turn, prevents the transcription of a wide array of virulence genes regulated by the las system.

Impact on the Pseudomonas aeruginosa Quorum Sensing Network

The inhibitory action of this compound on LasR has cascading effects on the other major QS systems in P. aeruginosa, namely the rhl and pqs systems. The las system is positioned at the top of a hierarchical regulatory network, influencing the activity of the other two.

-

Rhl System: The expression of rhlR, which encodes the transcriptional regulator of the rhl system, is positively regulated by an active LasR/3-oxo-C12-HSL complex. By inhibiting LasR, this compound leads to the downregulation of rhlR expression. This, in turn, reduces the production of the RhlR-dependent virulence factors.

-

PQS System: The pqs system is also under the regulatory control of the las system. LasR activation is required for the expression of pqsR (also known as mvfR) and the pqsABCDE operon, which are essential for the biosynthesis of the Pseudomonas quinolone signal (PQS). Therefore, inhibition of LasR by this compound results in the downregulation of the PQS signaling pathway.

The following diagram illustrates the hierarchical relationship of the QS systems and the point of intervention for this compound.

Caption: this compound inhibits the LasR receptor, disrupting the QS cascade.

Quantitative Data

The inhibitory activity of this compound and its more potent analogs has been quantified using various in vitro assays.

| Compound | IC50 (µM) in LasR Reporter Assay | IC50 (µM) in Pyocyanin Inhibition Assay |

| This compound | 5.2[3] | 18 (± 2)[4] |

| Analog 19 (furan) | 2.5 (± 0.2) | Not Reported |

| Analog 20 (thiophene) | 1.1 (± 0.1) | Not Reported |

| Analog 27 | 1.8 (± 0.2) | Not Reported |

| Analog 28 | 1.4 (± 0.1) | Not Reported |

| Analog 29 | 1.3 (± 0.1) | Not Reported |

| Analog 40 | 0.2 (in competition with 150 nM 3-oxo-C12-HSL) | Not Reported |

Experimental Protocols

The following are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

LasR Reporter Assay

This assay is used to quantify the antagonistic activity of compounds against the LasR receptor.

Principle: An E. coli or P. aeruginosa strain is engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter (e.g., p_lasI). In the presence of an agonist like 3-oxo-C12-HSL, LasR activates the transcription of the reporter gene, leading to a measurable signal. An antagonist like this compound will compete with the agonist and reduce the reporter signal in a dose-dependent manner.

Summarized Protocol:

-

Bacterial Strain: E. coli DH5α or a P. aeruginosa strain lacking lasI (to prevent endogenous autoinducer production) carrying a LasR expression plasmid and a LasR-responsive reporter plasmid.

-

Culture Conditions: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Assay Setup: Dilute the overnight culture into fresh medium in a 96-well plate.

-

Compound Addition: Add a constant, sub-maximal concentration of the agonist (3-oxo-C12-HSL) to all wells. Add serial dilutions of the antagonist (this compound) to the test wells. Include appropriate controls (no agonist, agonist only).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or absorbance for β-galactosidase using a chromogenic substrate like ONPG).

-

Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Inhibition Assay

This assay measures the effect of a compound on the production of the QS-regulated virulence factor pyocyanin.

Principle: Pyocyanin is a blue-green phenazine (B1670421) pigment produced by P. aeruginosa under the control of the QS system. The amount of pyocyanin produced can be quantified spectrophotometrically.

Summarized Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1 or PA14).

-

Culture Conditions: Grow the bacteria overnight in a suitable medium (e.g., King's A medium).

-

Assay Setup: Inoculate fresh medium with the overnight culture in the presence of various concentrations of this compound.

-

Incubation: Incubate at 37°C with shaking for 18-24 hours.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) to extract the pyocyanin.

-

Back-extraction: Add 0.2 M HCl to the chloroform phase to back-extract the pyocyanin (which will turn the aqueous phase pink).

-

Quantification: Measure the absorbance of the acidified aqueous phase at 520 nm.

-

Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the untreated control.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Principle: P. aeruginosa forms biofilms on surfaces, which can be stained with crystal violet and quantified.

Summarized Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa.

-

Assay Setup: In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to wells containing different concentrations of this compound.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

-

Staining: Add a crystal violet solution to each well and incubate at room temperature.

-

Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a LasR antagonist like this compound.

Caption: A typical workflow for the evaluation of a LasR antagonist.

Conclusion and Future Directions

This compound is a well-characterized antagonist of the P. aeruginosa LasR receptor, demonstrating the potential of anti-virulence strategies to combat bacterial infections. Its mechanism of action, centered on the competitive inhibition of a key QS regulator, leads to the downregulation of a suite of virulence factors. While this compound itself has served as a valuable chemical probe, the development of more potent analogs with nanomolar activity highlights the promise of this chemical scaffold for further therapeutic development.

Future research should focus on obtaining comprehensive in vivo efficacy data for this compound and its more potent analogs in relevant animal models of P. aeruginosa infection. Such studies are crucial to validate the therapeutic potential of LasR antagonism and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A thorough evaluation of their safety and toxicity profiles will also be essential for their translation into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of species-specific protein antibiotics in a murine model of acute Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

V-06-018 Mechanism of Action in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent, non-native antagonist of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor. By competitively inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), this compound effectively disrupts the Las QS cascade, a critical regulatory network controlling the expression of numerous virulence factors and biofilm formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on the interconnected QS systems, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: LasR Antagonism

The primary molecular target of this compound in Pseudomonas aeruginosa is the LasR transcriptional regulator. LasR is a key component of the las quorum sensing system, which plays a central role in coordinating gene expression in response to bacterial population density.

Mechanism: this compound acts as a competitive antagonist of LasR. It binds to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This competitive binding prevents the activation of LasR. Biochemical studies have shown that the binding of this compound and its analogs stabilizes an inactive conformation of the LasR protein, rendering it unable to dimerize and bind to its target DNA promoter sequences.[1][2] This, in turn, prevents the transcription of a wide array of virulence genes regulated by the las system.

Impact on the Pseudomonas aeruginosa Quorum Sensing Network

The inhibitory action of this compound on LasR has cascading effects on the other major QS systems in P. aeruginosa, namely the rhl and pqs systems. The las system is positioned at the top of a hierarchical regulatory network, influencing the activity of the other two.

-

Rhl System: The expression of rhlR, which encodes the transcriptional regulator of the rhl system, is positively regulated by an active LasR/3-oxo-C12-HSL complex. By inhibiting LasR, this compound leads to the downregulation of rhlR expression. This, in turn, reduces the production of the RhlR-dependent virulence factors.

-

PQS System: The pqs system is also under the regulatory control of the las system. LasR activation is required for the expression of pqsR (also known as mvfR) and the pqsABCDE operon, which are essential for the biosynthesis of the Pseudomonas quinolone signal (PQS). Therefore, inhibition of LasR by this compound results in the downregulation of the PQS signaling pathway.

The following diagram illustrates the hierarchical relationship of the QS systems and the point of intervention for this compound.

Caption: this compound inhibits the LasR receptor, disrupting the QS cascade.

Quantitative Data

The inhibitory activity of this compound and its more potent analogs has been quantified using various in vitro assays.

| Compound | IC50 (µM) in LasR Reporter Assay | IC50 (µM) in Pyocyanin Inhibition Assay |

| This compound | 5.2[3] | 18 (± 2)[4] |

| Analog 19 (furan) | 2.5 (± 0.2) | Not Reported |

| Analog 20 (thiophene) | 1.1 (± 0.1) | Not Reported |

| Analog 27 | 1.8 (± 0.2) | Not Reported |

| Analog 28 | 1.4 (± 0.1) | Not Reported |

| Analog 29 | 1.3 (± 0.1) | Not Reported |

| Analog 40 | 0.2 (in competition with 150 nM 3-oxo-C12-HSL) | Not Reported |

Experimental Protocols

The following are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

LasR Reporter Assay

This assay is used to quantify the antagonistic activity of compounds against the LasR receptor.

Principle: An E. coli or P. aeruginosa strain is engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter (e.g., p_lasI). In the presence of an agonist like 3-oxo-C12-HSL, LasR activates the transcription of the reporter gene, leading to a measurable signal. An antagonist like this compound will compete with the agonist and reduce the reporter signal in a dose-dependent manner.

Summarized Protocol:

-

Bacterial Strain: E. coli DH5α or a P. aeruginosa strain lacking lasI (to prevent endogenous autoinducer production) carrying a LasR expression plasmid and a LasR-responsive reporter plasmid.

-

Culture Conditions: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Assay Setup: Dilute the overnight culture into fresh medium in a 96-well plate.

-

Compound Addition: Add a constant, sub-maximal concentration of the agonist (3-oxo-C12-HSL) to all wells. Add serial dilutions of the antagonist (this compound) to the test wells. Include appropriate controls (no agonist, agonist only).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or absorbance for β-galactosidase using a chromogenic substrate like ONPG).

-

Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Inhibition Assay

This assay measures the effect of a compound on the production of the QS-regulated virulence factor pyocyanin.

Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa under the control of the QS system. The amount of pyocyanin produced can be quantified spectrophotometrically.

Summarized Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1 or PA14).

-

Culture Conditions: Grow the bacteria overnight in a suitable medium (e.g., King's A medium).

-

Assay Setup: Inoculate fresh medium with the overnight culture in the presence of various concentrations of this compound.

-

Incubation: Incubate at 37°C with shaking for 18-24 hours.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform to extract the pyocyanin.

-

Back-extraction: Add 0.2 M HCl to the chloroform phase to back-extract the pyocyanin (which will turn the aqueous phase pink).

-

Quantification: Measure the absorbance of the acidified aqueous phase at 520 nm.

-

Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the untreated control.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Principle: P. aeruginosa forms biofilms on surfaces, which can be stained with crystal violet and quantified.

Summarized Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa.

-

Assay Setup: In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to wells containing different concentrations of this compound.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

-

Staining: Add a crystal violet solution to each well and incubate at room temperature.

-

Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a LasR antagonist like this compound.

Caption: A typical workflow for the evaluation of a LasR antagonist.

Conclusion and Future Directions

This compound is a well-characterized antagonist of the P. aeruginosa LasR receptor, demonstrating the potential of anti-virulence strategies to combat bacterial infections. Its mechanism of action, centered on the competitive inhibition of a key QS regulator, leads to the downregulation of a suite of virulence factors. While this compound itself has served as a valuable chemical probe, the development of more potent analogs with nanomolar activity highlights the promise of this chemical scaffold for further therapeutic development.

Future research should focus on obtaining comprehensive in vivo efficacy data for this compound and its more potent analogs in relevant animal models of P. aeruginosa infection. Such studies are crucial to validate the therapeutic potential of LasR antagonism and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A thorough evaluation of their safety and toxicity profiles will also be essential for their translation into clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of species-specific protein antibiotics in a murine model of acute Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

V-06-018: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a LasR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor. This document details the experimental protocols for its synthesis and bioactivity assessment, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR receptor is a critical component of the QS hierarchy, regulating the expression of numerous genes involved in pathogenicity. The inhibition of LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This compound emerged from a high-throughput screen as a non-native, small molecule inhibitor of LasR.[1][2][3] Subsequent research has focused on elucidating its mechanism of action and developing more potent analogs through systematic structure-activity relationship (SAR) studies.[1][2][3] This guide synthesizes the available scientific information to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against the LasR receptor has been quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | Description | IC50 (µM) vs. 150 nM OdDHL | IC50 (µM) vs. 1 µM OdDHL | Reference |

| This compound | Parent Compound | 2.3 | 3.9 | [1] |

| Analog 40 | Optimized Analog | 0.2 | 0.7 | [1] |

Experimental Protocols

Synthesis of this compound

An efficient, scalable, and adaptable synthesis for this compound has been developed, improving upon the initial one-step synthesis which suffered from low yields.[1] The optimized protocol involves a two-step process:

Step 1: Synthesis of Ethyl 2-benzoyl-3-(nonylamino)acrylate

-

To a solution of ethyl benzoylacetate (1.0 eq) in toluene (B28343) is added nonylamine (B85610) (1.0 eq).

-

The mixture is refluxed with a Dean-Stark trap for 16 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enamine intermediate.

Step 2: Synthesis of this compound (N-nonyl-3-oxo-3-phenylpropanamide)

-

The purified enamine from Step 1 is dissolved in a 1:1 mixture of THF and 1 M HCl.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford this compound as a white solid.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in its native bacterial host.[1]

-

A single colony of P. aeruginosa PAO-JP2 (ΔlasIΔrhlI) containing a lasB-gfp reporter plasmid is inoculated into LB medium containing 300 µg/mL carbenicillin (B1668345) and grown overnight.

-

The overnight culture is diluted 1:100 in fresh LB medium without antibiotic.

-

The subculture is grown to an OD600 of 0.25–0.3.

-

In a 96-well plate, aliquots of the bacterial culture are treated with the native LasR agonist, OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), at a final concentration of 150 nM, and varying concentrations of the test compound (e.g., this compound).

-

The plate is incubated at 37°C with shaking for a defined period.

-

GFP fluorescence (excitation at 485 nm, emission at 535 nm) and OD600 are measured using a plate reader.

-

The fluorescence is normalized to cell density (GFP/OD600), and the data is analyzed to determine the IC50 values.

Visualizations

LasR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the LasR quorum sensing circuit and the mechanism of inhibition by this compound.

Caption: LasR signaling pathway and its inhibition by this compound.

Experimental Workflow for LasR Antagonist Screening

The workflow for identifying and characterizing LasR antagonists like this compound is depicted below.

Caption: Workflow for synthesis and screening of LasR antagonists.

Mechanism of Action

Biochemical studies have provided insights into how this compound and its analogs antagonize LasR. These compounds are believed to function as competitive inhibitors, binding to the same ligand-binding site as the native autoinducer, 3OC12-HSL.[1][4] Upon binding, this compound stabilizes an inactive conformation of the LasR protein, which prevents the conformational changes necessary for dimerization and subsequent DNA binding.[1][4][5] This ultimately leads to the downregulation of LasR-controlled genes and a reduction in virulence factor production.

Conclusion

This compound represents a significant milestone in the development of non-native inhibitors of the P. aeruginosa LasR quorum sensing receptor. The optimized synthesis and detailed biological characterization of this compound and its more potent analogs provide a solid foundation for further research. These small molecules serve as valuable chemical probes to dissect the intricacies of LasR-mediated signaling and hold potential as scaffolds for the development of novel anti-virulence therapeutics. This guide provides the essential technical information for researchers to build upon this work in the ongoing effort to combat bacterial infections.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

V-06-018: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a LasR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor. This document details the experimental protocols for its synthesis and bioactivity assessment, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR receptor is a critical component of the QS hierarchy, regulating the expression of numerous genes involved in pathogenicity. The inhibition of LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This compound emerged from a high-throughput screen as a non-native, small molecule inhibitor of LasR.[1][2][3] Subsequent research has focused on elucidating its mechanism of action and developing more potent analogs through systematic structure-activity relationship (SAR) studies.[1][2][3] This guide synthesizes the available scientific information to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against the LasR receptor has been quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound | Description | IC50 (µM) vs. 150 nM OdDHL | IC50 (µM) vs. 1 µM OdDHL | Reference |

| This compound | Parent Compound | 2.3 | 3.9 | [1] |

| Analog 40 | Optimized Analog | 0.2 | 0.7 | [1] |

Experimental Protocols

Synthesis of this compound

An efficient, scalable, and adaptable synthesis for this compound has been developed, improving upon the initial one-step synthesis which suffered from low yields.[1] The optimized protocol involves a two-step process:

Step 1: Synthesis of Ethyl 2-benzoyl-3-(nonylamino)acrylate

-

To a solution of ethyl benzoylacetate (1.0 eq) in toluene is added nonylamine (1.0 eq).

-

The mixture is refluxed with a Dean-Stark trap for 16 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enamine intermediate.

Step 2: Synthesis of this compound (N-nonyl-3-oxo-3-phenylpropanamide)

-

The purified enamine from Step 1 is dissolved in a 1:1 mixture of THF and 1 M HCl.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford this compound as a white solid.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in its native bacterial host.[1]

-

A single colony of P. aeruginosa PAO-JP2 (ΔlasIΔrhlI) containing a lasB-gfp reporter plasmid is inoculated into LB medium containing 300 µg/mL carbenicillin and grown overnight.

-

The overnight culture is diluted 1:100 in fresh LB medium without antibiotic.

-

The subculture is grown to an OD600 of 0.25–0.3.

-

In a 96-well plate, aliquots of the bacterial culture are treated with the native LasR agonist, OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), at a final concentration of 150 nM, and varying concentrations of the test compound (e.g., this compound).

-

The plate is incubated at 37°C with shaking for a defined period.

-

GFP fluorescence (excitation at 485 nm, emission at 535 nm) and OD600 are measured using a plate reader.

-

The fluorescence is normalized to cell density (GFP/OD600), and the data is analyzed to determine the IC50 values.

Visualizations

LasR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the LasR quorum sensing circuit and the mechanism of inhibition by this compound.

Caption: LasR signaling pathway and its inhibition by this compound.

Experimental Workflow for LasR Antagonist Screening

The workflow for identifying and characterizing LasR antagonists like this compound is depicted below.

Caption: Workflow for synthesis and screening of LasR antagonists.

Mechanism of Action

Biochemical studies have provided insights into how this compound and its analogs antagonize LasR. These compounds are believed to function as competitive inhibitors, binding to the same ligand-binding site as the native autoinducer, 3OC12-HSL.[1][4] Upon binding, this compound stabilizes an inactive conformation of the LasR protein, which prevents the conformational changes necessary for dimerization and subsequent DNA binding.[1][4][5] This ultimately leads to the downregulation of LasR-controlled genes and a reduction in virulence factor production.

Conclusion

This compound represents a significant milestone in the development of non-native inhibitors of the P. aeruginosa LasR quorum sensing receptor. The optimized synthesis and detailed biological characterization of this compound and its more potent analogs provide a solid foundation for further research. These small molecules serve as valuable chemical probes to dissect the intricacies of LasR-mediated signaling and hold potential as scaffolds for the development of novel anti-virulence therapeutics. This guide provides the essential technical information for researchers to build upon this work in the ongoing effort to combat bacterial infections.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of V-06-018: A Potent and Selective LasR Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication, specifically targeting the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, focusing on its potent and selective antagonism of the LasR receptor, a key regulator of virulence in P. aeruginosa. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their scientific investigations.

Core Biochemical Properties of this compound

This compound is a synthetic, non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor, LasR.[1][2] Its primary mechanism of action involves interacting with the native ligand-binding site of LasR, thereby stabilizing an inactive conformation of the protein.[1][2][3] This prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), and subsequently inhibits the transcriptional activation of a cascade of virulence genes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a LasR antagonist.

| Assay System | Experimental Conditions | IC50 Value (µM) | Reference |

| P. aeruginosa PAO-JP2 (LasR reporter) | Competition with 150 nM OdDHL | 2.3 | [1] |

| P. aeruginosa PAO-JP2 (LasR reporter) | Competition with 1 µM OdDHL | 3.9 | [1] |

| E. coli (LasR reporter) | - | 5.2 |

Table 1: Inhibitory Potency (IC50) of this compound against LasR

This compound exhibits notable selectivity for the LasR receptor over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR. In heterologous E. coli reporter assays, this compound was found to be a potent antagonist of LasR, while showing no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[1]

Signaling Pathway and Mechanism of Action

This compound directly interferes with the LasR-mediated quorum sensing pathway in P. aeruginosa. This signaling cascade is a hierarchical system that controls the expression of numerous virulence factors in a cell-density-dependent manner.

Caption: LasR-mediated quorum sensing pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in a native bacterial background.

Workflow Diagram:

Caption: Workflow for the P. aeruginosa LasR reporter gene assay.

Detailed Protocol:

-

A single colony of P. aeruginosa PAO-JP2 containing the LasR reporter plasmid (e.g., pPCS1001, carrying a lasI-gfp fusion) is used to inoculate Luria-Bertani (LB) medium supplemented with 300 µg/mL carbenicillin. The culture is grown overnight with shaking.

-

The overnight culture is diluted 1:100 into fresh LB medium without antibiotics and grown to a mid-logarithmic phase (OD600 of 0.25–0.3).

-

In a black, clear-bottom 96-well plate, 2 µL of this compound stock solutions (in DMSO) at various concentrations are added to the wells.

-

To each well containing the compound, 198 µL of the bacterial subculture is added.

-

For antagonism assays, the subculture is treated with a fixed concentration of the agonist OdDHL (e.g., 150 nM, the approximate EC50) before being dispensed into the wells. Control wells contain bacteria with OdDHL only (100% activity) and bacteria with DMSO only (basal activity).

-

The plates are incubated without shaking (statically) for 6 hours at 37°C.

-

After incubation, the green fluorescent protein (GFP) production is measured using a plate reader with an excitation wavelength of 500 nm and an emission wavelength of 540 nm. Cell growth is measured by reading the optical density at 600 nm (OD600).

-

The GFP fluorescence is normalized to cell growth (GFP/OD600). The percentage of inhibition is calculated relative to the signal from the wells containing only OdDHL. IC50 values are determined by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[1]

E. coli LasR Reporter Gene Assay (β-Galactosidase-based)

This assay assesses the direct activity of compounds on the LasR receptor in a heterologous host, minimizing interference from other P. aeruginosa regulatory networks.

Workflow Diagram:

Caption: Workflow for the E. coli LasR β-galactosidase reporter assay.

Detailed Protocol:

-

A single colony of an E. coli reporter strain (e.g., JLD271) carrying two plasmids is used. One plasmid expresses LasR under an inducible promoter (e.g., pJN105-L with an arabinose-inducible promoter), and the second contains a LasR-responsive promoter fused to a reporter gene (e.g., pSC11-L with a lasI-lacZ fusion). The strain is grown overnight in LB medium with appropriate antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 10 µg/mL gentamicin).

-

The overnight culture is diluted 1:10 in fresh LB medium with antibiotics and grown to an OD600 of approximately 0.5.

-

LasR expression is induced by the addition of L-arabinose to a final concentration of 0.4% (w/v).

-

In a 96-well plate, this compound at various concentrations and a fixed concentration of OdDHL (for antagonism assays) are added to the wells.

-

The induced bacterial culture is then added to the wells.

-

The plates are incubated at 37°C with shaking for a specified period (e.g., 3-4 hours) to allow for reporter gene expression.

-

Following incubation, the cells are lysed (e.g., using a lysis buffer or chloroform/SDS), and the substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.

-

The development of the yellow product, o-nitrophenol, is measured by reading the absorbance at 420 nm over time.

-

The β-galactosidase activity is quantified in Miller units. The percentage of inhibition is calculated relative to the activity in the presence of OdDHL alone, and IC50 values are determined from dose-response curves.[1]

Conclusion

This compound is a well-characterized and valuable tool for studying LasR-mediated quorum sensing in Pseudomonas aeruginosa. Its potent and selective antagonistic activity, coupled with a defined mechanism of action, makes it an ideal probe for dissecting the role of LasR in virulence and for the development of novel anti-virulence strategies. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Characterization of V-06-018: A Potent and Selective LasR Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication, specifically targeting the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, focusing on its potent and selective antagonism of the LasR receptor, a key regulator of virulence in P. aeruginosa. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their scientific investigations.

Core Biochemical Properties of this compound

This compound is a synthetic, non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor, LasR.[1][2] Its primary mechanism of action involves interacting with the native ligand-binding site of LasR, thereby stabilizing an inactive conformation of the protein.[1][2][3] This prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), and subsequently inhibits the transcriptional activation of a cascade of virulence genes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a LasR antagonist.

| Assay System | Experimental Conditions | IC50 Value (µM) | Reference |

| P. aeruginosa PAO-JP2 (LasR reporter) | Competition with 150 nM OdDHL | 2.3 | [1] |

| P. aeruginosa PAO-JP2 (LasR reporter) | Competition with 1 µM OdDHL | 3.9 | [1] |

| E. coli (LasR reporter) | - | 5.2 |

Table 1: Inhibitory Potency (IC50) of this compound against LasR

This compound exhibits notable selectivity for the LasR receptor over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR. In heterologous E. coli reporter assays, this compound was found to be a potent antagonist of LasR, while showing no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[1]

Signaling Pathway and Mechanism of Action

This compound directly interferes with the LasR-mediated quorum sensing pathway in P. aeruginosa. This signaling cascade is a hierarchical system that controls the expression of numerous virulence factors in a cell-density-dependent manner.

Caption: LasR-mediated quorum sensing pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in a native bacterial background.

Workflow Diagram:

Caption: Workflow for the P. aeruginosa LasR reporter gene assay.

Detailed Protocol:

-

A single colony of P. aeruginosa PAO-JP2 containing the LasR reporter plasmid (e.g., pPCS1001, carrying a lasI-gfp fusion) is used to inoculate Luria-Bertani (LB) medium supplemented with 300 µg/mL carbenicillin. The culture is grown overnight with shaking.

-

The overnight culture is diluted 1:100 into fresh LB medium without antibiotics and grown to a mid-logarithmic phase (OD600 of 0.25–0.3).

-

In a black, clear-bottom 96-well plate, 2 µL of this compound stock solutions (in DMSO) at various concentrations are added to the wells.

-

To each well containing the compound, 198 µL of the bacterial subculture is added.

-

For antagonism assays, the subculture is treated with a fixed concentration of the agonist OdDHL (e.g., 150 nM, the approximate EC50) before being dispensed into the wells. Control wells contain bacteria with OdDHL only (100% activity) and bacteria with DMSO only (basal activity).

-

The plates are incubated without shaking (statically) for 6 hours at 37°C.

-

After incubation, the green fluorescent protein (GFP) production is measured using a plate reader with an excitation wavelength of 500 nm and an emission wavelength of 540 nm. Cell growth is measured by reading the optical density at 600 nm (OD600).

-

The GFP fluorescence is normalized to cell growth (GFP/OD600). The percentage of inhibition is calculated relative to the signal from the wells containing only OdDHL. IC50 values are determined by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[1]

E. coli LasR Reporter Gene Assay (β-Galactosidase-based)

This assay assesses the direct activity of compounds on the LasR receptor in a heterologous host, minimizing interference from other P. aeruginosa regulatory networks.

Workflow Diagram:

Caption: Workflow for the E. coli LasR β-galactosidase reporter assay.

Detailed Protocol:

-

A single colony of an E. coli reporter strain (e.g., JLD271) carrying two plasmids is used. One plasmid expresses LasR under an inducible promoter (e.g., pJN105-L with an arabinose-inducible promoter), and the second contains a LasR-responsive promoter fused to a reporter gene (e.g., pSC11-L with a lasI-lacZ fusion). The strain is grown overnight in LB medium with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 10 µg/mL gentamicin).

-

The overnight culture is diluted 1:10 in fresh LB medium with antibiotics and grown to an OD600 of approximately 0.5.

-

LasR expression is induced by the addition of L-arabinose to a final concentration of 0.4% (w/v).

-

In a 96-well plate, this compound at various concentrations and a fixed concentration of OdDHL (for antagonism assays) are added to the wells.

-

The induced bacterial culture is then added to the wells.

-

The plates are incubated at 37°C with shaking for a specified period (e.g., 3-4 hours) to allow for reporter gene expression.

-

Following incubation, the cells are lysed (e.g., using a lysis buffer or chloroform/SDS), and the substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.

-

The development of the yellow product, o-nitrophenol, is measured by reading the absorbance at 420 nm over time.

-

The β-galactosidase activity is quantified in Miller units. The percentage of inhibition is calculated relative to the activity in the presence of OdDHL alone, and IC50 values are determined from dose-response curves.[1]

Conclusion

This compound is a well-characterized and valuable tool for studying LasR-mediated quorum sensing in Pseudomonas aeruginosa. Its potent and selective antagonistic activity, coupled with a defined mechanism of action, makes it an ideal probe for dissecting the role of LasR in virulence and for the development of novel anti-virulence strategies. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.

References

- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

The V-06-018 Analog Saga: A Deep Dive into Structure-Activity Relationships for LasR Antagonism

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of V-06-018 analogs as potent antagonists of the LasR receptor in Pseudomonas aeruginosa. This compound, a novel quorum sensing inhibitor, has emerged as a promising scaffold for the development of anti-virulence agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and LasR Antagonism

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system is a critical component of the P. aeruginosa QS hierarchy, regulating the expression of numerous virulence factors. The transcriptional regulator LasR, when activated by its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates a coordinated attack on the host.

This compound is a potent, non-native antagonist of LasR, inhibiting its activation and thereby disrupting the QS cascade.[1] A systematic investigation into the SAR of this compound analogs has led to the development of derivatives with significantly enhanced potency, offering valuable tools to probe LasR function and providing a promising avenue for novel therapeutics.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the antagonistic activity of key this compound analogs against the LasR receptor, as determined by cell-based reporter assays.

Table 1: Antagonistic Activity of this compound and Analogs in P. aeruginosa PAO-JP2 Reporter Strain

| Compound | Structure | IC50 (µM) |

| This compound | Phenyl head groupNonanoyl tail | 5.2[1] |

| Analog 39 | Modifications to the phenyl head group | ~0.5 (10-fold more potent than this compound)[2] |

| Analog 40 | Further modifications to the phenyl head group | ~0.5 (10-fold more potent than this compound)[2] |

Table 2: Antagonistic Activity of this compound and Analogs in an E. coli LasR Reporter Strain

| Compound | Structure | IC50 (µM) |

| This compound | Phenyl head groupNonanoyl tail | Single-digit micromolar[2] |

| Analog 39 | Modifications to the phenyl head group | Nanomolar range[2] |

| Analog 40 | Further modifications to the phenyl head group | Nanomolar range[2] |

Experimental Protocols

P. aeruginosa LasR Reporter Assay

This assay is utilized to determine the antagonistic activity of compounds against LasR in its native bacterial host.

Methodology:

-

A single colony of P. aeruginosa PAO-JP2, harboring a LasR-dependent reporter plasmid (e.g., pLVA-GFP), is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 300 µg/mL carbenicillin) and grown overnight at 37°C.

-

The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an optical density at 600 nm (OD600) of 0.25–0.3.

-

In a 96-well plate, 2 µL of the test compound (at various concentrations) and the native ligand 3O-C12-HSL (at a fixed concentration, e.g., 150 nM) are added to the wells.

-

The subculture of P. aeruginosa PAO-JP2 is then added to the wells.

-

The plate is incubated at 37°C with shaking for a defined period.

-

The fluorescence (e.g., GFP) and OD600 are measured using a plate reader.

-

The IC50 values are calculated from dose-response curves.[3]

E. coli LasR Reporter Assay

This assay provides a simplified system to study the direct interaction of compounds with the LasR receptor without the complexities of the native P. aeruginosa regulatory network.

Methodology:

-

E. coli cells are co-transformed with two plasmids: one expressing LasR and another containing a LasR-inducible promoter fused to a reporter gene (e.g., lacZ).

-

Overnight cultures of the reporter strain are diluted in fresh LB medium with appropriate antibiotics.

-

In a 96-well plate, various concentrations of the test compounds are added along with a fixed concentration of 3O-C12-HSL.

-

The diluted E. coli culture is added to the wells.

-

The plate is incubated at 37°C with shaking.

-

Reporter gene expression (e.g., β-galactosidase activity) is measured using a suitable assay.

-

IC50 values are determined from the resulting dose-response curves.[2]

Visualizing the Molecular Landscape

Pseudomonas aeruginosa LasR Quorum Sensing Pathway

Caption: The LasR quorum sensing circuit in P. aeruginosa and the antagonistic action of this compound analogs.

Experimental Workflow for LasR Antagonist Screening

Caption: A generalized workflow for the screening of this compound analogs as LasR antagonists.

Logical Relationship of SAR for this compound Analogs

Caption: The logical relationship between structural modifications of this compound and its antagonistic activity.

Conclusion

The systematic exploration of the this compound scaffold has yielded a new generation of highly potent and selective LasR antagonists. The data and methodologies presented herein provide a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery. These novel compounds not only serve as powerful chemical probes to dissect the intricacies of P. aeruginosa quorum sensing but also represent a significant step forward in the development of novel anti-virulence strategies to combat this resilient pathogen. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs is warranted to translate these promising findings into clinical applications.

References

The V-06-018 Analog Saga: A Deep Dive into Structure-Activity Relationships for LasR Antagonism

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of V-06-018 analogs as potent antagonists of the LasR receptor in Pseudomonas aeruginosa. This compound, a novel quorum sensing inhibitor, has emerged as a promising scaffold for the development of anti-virulence agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and LasR Antagonism

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system is a critical component of the P. aeruginosa QS hierarchy, regulating the expression of numerous virulence factors. The transcriptional regulator LasR, when activated by its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates a coordinated attack on the host.

This compound is a potent, non-native antagonist of LasR, inhibiting its activation and thereby disrupting the QS cascade.[1] A systematic investigation into the SAR of this compound analogs has led to the development of derivatives with significantly enhanced potency, offering valuable tools to probe LasR function and providing a promising avenue for novel therapeutics.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the antagonistic activity of key this compound analogs against the LasR receptor, as determined by cell-based reporter assays.

Table 1: Antagonistic Activity of this compound and Analogs in P. aeruginosa PAO-JP2 Reporter Strain

| Compound | Structure | IC50 (µM) |

| This compound | Phenyl head groupNonanoyl tail | 5.2[1] |

| Analog 39 | Modifications to the phenyl head group | ~0.5 (10-fold more potent than this compound)[2] |

| Analog 40 | Further modifications to the phenyl head group | ~0.5 (10-fold more potent than this compound)[2] |

Table 2: Antagonistic Activity of this compound and Analogs in an E. coli LasR Reporter Strain

| Compound | Structure | IC50 (µM) |

| This compound | Phenyl head groupNonanoyl tail | Single-digit micromolar[2] |

| Analog 39 | Modifications to the phenyl head group | Nanomolar range[2] |

| Analog 40 | Further modifications to the phenyl head group | Nanomolar range[2] |

Experimental Protocols

P. aeruginosa LasR Reporter Assay

This assay is utilized to determine the antagonistic activity of compounds against LasR in its native bacterial host.

Methodology:

-

A single colony of P. aeruginosa PAO-JP2, harboring a LasR-dependent reporter plasmid (e.g., pLVA-GFP), is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 300 µg/mL carbenicillin) and grown overnight at 37°C.

-

The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an optical density at 600 nm (OD600) of 0.25–0.3.

-

In a 96-well plate, 2 µL of the test compound (at various concentrations) and the native ligand 3O-C12-HSL (at a fixed concentration, e.g., 150 nM) are added to the wells.

-

The subculture of P. aeruginosa PAO-JP2 is then added to the wells.

-

The plate is incubated at 37°C with shaking for a defined period.

-

The fluorescence (e.g., GFP) and OD600 are measured using a plate reader.

-

The IC50 values are calculated from dose-response curves.[3]

E. coli LasR Reporter Assay

This assay provides a simplified system to study the direct interaction of compounds with the LasR receptor without the complexities of the native P. aeruginosa regulatory network.

Methodology:

-

E. coli cells are co-transformed with two plasmids: one expressing LasR and another containing a LasR-inducible promoter fused to a reporter gene (e.g., lacZ).

-

Overnight cultures of the reporter strain are diluted in fresh LB medium with appropriate antibiotics.

-

In a 96-well plate, various concentrations of the test compounds are added along with a fixed concentration of 3O-C12-HSL.

-

The diluted E. coli culture is added to the wells.

-

The plate is incubated at 37°C with shaking.

-

Reporter gene expression (e.g., β-galactosidase activity) is measured using a suitable assay.

-

IC50 values are determined from the resulting dose-response curves.[2]

Visualizing the Molecular Landscape

Pseudomonas aeruginosa LasR Quorum Sensing Pathway

Caption: The LasR quorum sensing circuit in P. aeruginosa and the antagonistic action of this compound analogs.

Experimental Workflow for LasR Antagonist Screening

Caption: A generalized workflow for the screening of this compound analogs as LasR antagonists.

Logical Relationship of SAR for this compound Analogs

Caption: The logical relationship between structural modifications of this compound and its antagonistic activity.

Conclusion

The systematic exploration of the this compound scaffold has yielded a new generation of highly potent and selective LasR antagonists. The data and methodologies presented herein provide a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery. These novel compounds not only serve as powerful chemical probes to dissect the intricacies of P. aeruginosa quorum sensing but also represent a significant step forward in the development of novel anti-virulence strategies to combat this resilient pathogen. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs is warranted to translate these promising findings into clinical applications.

References

V-06-018: A Technical Guide to a Potent Antagonist of Bacterial Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of V-06-018, a small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing (QS) system. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental workflows, and describes relevant methodologies for its study.

Introduction to this compound and Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2][3][4]

Pseudomonas aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to orchestrate its virulence.[5] A key component of this network is the LasI/LasR system. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[3] The activated LasR:3O-C12-HSL complex then drives the expression of a large regulon of genes, including those responsible for the production of virulence factors like elastase and pyocyanin (B1662382), as well as genes involved in biofilm development.[2][3]

This compound is a synthetic, non-native small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[6][7] Its ability to selectively inhibit this key QS regulator without directly killing the bacteria makes it a valuable chemical probe for studying QS mechanisms and a promising scaffold for the development of anti-virulence therapeutics.[6][7]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[7][8][9] Biochemical and cell-based assays have demonstrated that it interacts with the native ligand-binding site of LasR, competing with the natural autoinducer, 3O-C12-HSL.[7][9] By occupying this site, this compound prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the transcription of QS-target genes.[7][10]

Studies have also suggested that the binding of this compound and its analogs can stabilize an inactive conformation of the LasR protein.[7][9] This mechanism effectively shuts down the LasR-dependent signaling cascade, leading to a significant reduction in the production of key virulence factors. This compound has shown selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR, highlighting its specificity.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target/Assay | Metric | Value | Reference |

| LasR Receptor Binding | IC50 | 5.2 µM | [6] |

| Pyocyanin Production Inhibition in P. aeruginosa PA14 | IC50 | 18 µM (±2) | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of bacterial communication and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the LasR signaling pathway and a general workflow for assessing QS inhibitors.

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

Caption: A generalized workflow for evaluating QS inhibitors like this compound using a reporter gene assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize this compound.

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the specific antagonistic activity of this compound against the LasR receptor in a controlled genetic background.

1. Materials and Strains:

- E. coli host strain (e.g., DH5α) containing two plasmids:

- A plasmid expressing LasR under an inducible promoter (e.g., PBAD).

- A reporter plasmid with a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ).

- Luria-Bertani (LB) broth, supplemented with appropriate antibiotics for plasmid maintenance.

- L-arabinose for induction of LasR expression.

- 3O-C12-HSL (the LasR agonist).

- This compound stock solution in a suitable solvent (e.g., DMSO).

- Reagents for β-galactosidase assay (e.g., ONPG).

2. Protocol:

- Grow the E. coli reporter strain overnight in LB broth with antibiotics at 37°C.

- Dilute the overnight culture into fresh LB broth containing antibiotics and L-arabinose to induce LasR expression. Grow to early- or mid-logarithmic phase.

- In a 96-well plate, add a fixed, sub-maximal concentration of the agonist 3O-C12-HSL to all wells (except negative controls).

- Add serial dilutions of this compound to the wells. Include solvent-only controls.

- Add the prepared E. coli reporter culture to all wells.

- Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

- Measure the reporter gene activity. For lacZ, this involves lysing the cells and performing a β-galactosidase assay using ONPG as a substrate, measuring absorbance at 420 nm.

- Normalize the reporter activity to cell density (OD600).

- Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC50 value.

Pyocyanin Production Assay in P. aeruginosa

This assay measures the effect of this compound on the production of a key QS-controlled virulence factor directly in P. aeruginosa.

1. Materials:

- P. aeruginosa strain (e.g., PA14).

- LB broth or Pseudomonas Broth (PB).

- This compound stock solution.

- Chloroform (B151607).

- 0.2 M HCl.

2. Protocol:

- Grow P. aeruginosa overnight in the chosen broth at 37°C with shaking.

- Dilute the overnight culture into fresh broth in culture tubes or flasks.

- Add serial dilutions of this compound to the cultures. Include a solvent-only control.

- Incubate the cultures for 18-24 hours at 37°C with vigorous shaking.

- Measure the optical density at 600 nm (OD600) to assess bacterial growth and ensure the compound is not bactericidal at the tested concentrations.

- Transfer a sample of the culture (e.g., 1 ml) to a microcentrifuge tube and pellet the cells.

- Extract the pyocyanin from the supernatant by adding chloroform and vortexing. The pyocyanin will move to the blue-colored chloroform layer.

- Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the pink/red-colored acidic aqueous layer.

- Measure the absorbance of the top aqueous layer at 520 nm (A520).

- Calculate the concentration of pyocyanin and normalize it to cell density.

- Determine the IC50 for pyocyanin inhibition.

Conclusion

This compound is a well-characterized and potent antagonist of the P. aeruginosa LasR receptor.[6][7] Its specific mechanism of action and proven efficacy in downregulating key virulence phenotypes make it an indispensable tool for researchers investigating bacterial quorum sensing.[1][3] For drug development professionals, this compound serves as a critical chemical scaffold for the design and synthesis of next-generation anti-virulence agents that could circumvent the challenges of traditional antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for the continued study and application of this important QS inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Interference of bacterial cell-to-cell communication: a new concept of antimicrobial chemotherapy breaks antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quorum sensing communication between bacteria and human cells: signals, targets, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

V-06-018: A Technical Guide to a Potent Antagonist of Bacterial Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of V-06-018, a small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing (QS) system. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental workflows, and describes relevant methodologies for its study.

Introduction to this compound and Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2][3][4]

Pseudomonas aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to orchestrate its virulence.[5] A key component of this network is the LasI/LasR system. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[3] The activated LasR:3O-C12-HSL complex then drives the expression of a large regulon of genes, including those responsible for the production of virulence factors like elastase and pyocyanin, as well as genes involved in biofilm development.[2][3]

This compound is a synthetic, non-native small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[6][7] Its ability to selectively inhibit this key QS regulator without directly killing the bacteria makes it a valuable chemical probe for studying QS mechanisms and a promising scaffold for the development of anti-virulence therapeutics.[6][7]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[7][8][9] Biochemical and cell-based assays have demonstrated that it interacts with the native ligand-binding site of LasR, competing with the natural autoinducer, 3O-C12-HSL.[7][9] By occupying this site, this compound prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the transcription of QS-target genes.[7][10]

Studies have also suggested that the binding of this compound and its analogs can stabilize an inactive conformation of the LasR protein.[7][9] This mechanism effectively shuts down the LasR-dependent signaling cascade, leading to a significant reduction in the production of key virulence factors. This compound has shown selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR, highlighting its specificity.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target/Assay | Metric | Value | Reference |

| LasR Receptor Binding | IC50 | 5.2 µM | [6] |

| Pyocyanin Production Inhibition in P. aeruginosa PA14 | IC50 | 18 µM (±2) | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of bacterial communication and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the LasR signaling pathway and a general workflow for assessing QS inhibitors.

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

Caption: A generalized workflow for evaluating QS inhibitors like this compound using a reporter gene assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize this compound.

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the specific antagonistic activity of this compound against the LasR receptor in a controlled genetic background.

1. Materials and Strains:

- E. coli host strain (e.g., DH5α) containing two plasmids:

- A plasmid expressing LasR under an inducible promoter (e.g., PBAD).

- A reporter plasmid with a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ).

- Luria-Bertani (LB) broth, supplemented with appropriate antibiotics for plasmid maintenance.

- L-arabinose for induction of LasR expression.

- 3O-C12-HSL (the LasR agonist).

- This compound stock solution in a suitable solvent (e.g., DMSO).

- Reagents for β-galactosidase assay (e.g., ONPG).

2. Protocol:

- Grow the E. coli reporter strain overnight in LB broth with antibiotics at 37°C.

- Dilute the overnight culture into fresh LB broth containing antibiotics and L-arabinose to induce LasR expression. Grow to early- or mid-logarithmic phase.

- In a 96-well plate, add a fixed, sub-maximal concentration of the agonist 3O-C12-HSL to all wells (except negative controls).

- Add serial dilutions of this compound to the wells. Include solvent-only controls.

- Add the prepared E. coli reporter culture to all wells.

- Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

- Measure the reporter gene activity. For lacZ, this involves lysing the cells and performing a β-galactosidase assay using ONPG as a substrate, measuring absorbance at 420 nm.

- Normalize the reporter activity to cell density (OD600).

- Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC50 value.

Pyocyanin Production Assay in P. aeruginosa

This assay measures the effect of this compound on the production of a key QS-controlled virulence factor directly in P. aeruginosa.

1. Materials:

- P. aeruginosa strain (e.g., PA14).

- LB broth or Pseudomonas Broth (PB).

- This compound stock solution.

- Chloroform.

- 0.2 M HCl.

2. Protocol:

- Grow P. aeruginosa overnight in the chosen broth at 37°C with shaking.

- Dilute the overnight culture into fresh broth in culture tubes or flasks.

- Add serial dilutions of this compound to the cultures. Include a solvent-only control.

- Incubate the cultures for 18-24 hours at 37°C with vigorous shaking.

- Measure the optical density at 600 nm (OD600) to assess bacterial growth and ensure the compound is not bactericidal at the tested concentrations.

- Transfer a sample of the culture (e.g., 1 ml) to a microcentrifuge tube and pellet the cells.

- Extract the pyocyanin from the supernatant by adding chloroform and vortexing. The pyocyanin will move to the blue-colored chloroform layer.

- Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the pink/red-colored acidic aqueous layer.

- Measure the absorbance of the top aqueous layer at 520 nm (A520).

- Calculate the concentration of pyocyanin and normalize it to cell density.

- Determine the IC50 for pyocyanin inhibition.

Conclusion